N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1H-indole-3-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1H-indole-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1H-indole-3-carbohydrazide typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 1H-indole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1H-indole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique properties.
Biological Studies: It is used in studies related to enzyme inhibition and interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and proteins, affecting their function and stability. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1H-indole-3-carbohydrazide is unique due to the presence of both the indole and nitrophenyl moieties, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C16H12N4O4 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C16H12N4O4/c21-15-6-5-11(20(23)24)7-10(15)8-18-19-16(22)13-9-17-14-4-2-1-3-12(13)14/h1-9,17,21H,(H,19,22)/b18-8+ |
InChI Key |
ADBBSOYEJZICJG-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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